molecular formula C24H29FN2O3S B2457506 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892781-67-8

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2457506
CAS No.: 892781-67-8
M. Wt: 444.57
InChI Key: KPGHDBQRBFYDNQ-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a diethylamino group, a dimethylphenylsulfonyl group, and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the diethylamino group, and the attachment of the dimethylphenylsulfonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinoline core.

Scientific Research Applications

7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 7-(diethylamino)-3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one
  • 7-(diethylamino)-3-((2,5-dimethylphenyl)sulfonyl)-6-chloro-1-propylquinolin-4(1H)-one

Uniqueness

The uniqueness of 7-(diethylamino)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(diethylamino)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3S/c1-6-11-27-15-23(31(29,30)22-12-16(4)9-10-17(22)5)24(28)18-13-19(25)21(14-20(18)27)26(7-2)8-3/h9-10,12-15H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHDBQRBFYDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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